molecular formula C15H19ClN4O4S B10950170 methyl (4-{[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]sulfamoyl}phenyl)carbamate

methyl (4-{[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]sulfamoyl}phenyl)carbamate

Cat. No.: B10950170
M. Wt: 386.9 g/mol
InChI Key: BFUGAYGCPDMGSP-UHFFFAOYSA-N
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Description

METHYL N-[4-({[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]AMINO}SULFONYL)PHENYL]CARBAMATE is a complex organic compound that features a pyrazole ring, a sulfonamide group, and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL N-[4-({[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]AMINO}SULFONYL)PHENYL]CARBAMATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a 1,3-diketone.

    Introduction of the Chlorine Atom: Chlorination of the pyrazole ring is achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the Sulfonamide Group: The sulfonamide group is introduced through a reaction with a sulfonyl chloride derivative.

    Formation of the Carbamate Ester: The final step involves the reaction of the sulfonamide intermediate with methyl chloroformate to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

METHYL N-[4-({[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]AMINO}SULFONYL)PHENYL]CARBAMATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

METHYL N-[4-({[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]AMINO}SULFONYL)PHENYL]CARBAMATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of METHYL N-[4-({[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]AMINO}SULFONYL)PHENYL]CARBAMATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic or biological outcome.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL N-[4-({[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]AMINO}SULFONYL)PHENYL]CARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H19ClN4O4S

Molecular Weight

386.9 g/mol

IUPAC Name

methyl N-[4-[[3-(4-chloropyrazol-1-yl)-2-methylpropyl]sulfamoyl]phenyl]carbamate

InChI

InChI=1S/C15H19ClN4O4S/c1-11(9-20-10-12(16)8-17-20)7-18-25(22,23)14-5-3-13(4-6-14)19-15(21)24-2/h3-6,8,10-11,18H,7,9H2,1-2H3,(H,19,21)

InChI Key

BFUGAYGCPDMGSP-UHFFFAOYSA-N

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)CN2C=C(C=N2)Cl

Origin of Product

United States

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